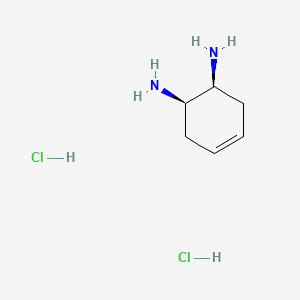

cis-Cyclohex-4-ene-1,2-diamine dihydrochloride

Description

Overview of Chiral Diamine Scaffolds as Privileged Ligands in Asymmetric Synthesis

Chiral vicinal diamines, organic compounds featuring two adjacent amine functional groups attached to a chiral backbone, are of immense interest to synthetic chemists. merckmillipore.com Their significance stems from their ability to form stable chelate complexes with a variety of transition metals, creating well-defined chiral environments around the metallic center. This preorganization is crucial for achieving high levels of enantioselectivity in catalytic reactions. merckmillipore.com The conformational rigidity and steric bulk of the diamine backbone can be systematically modified, allowing for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation.

The C2-symmetric nature of many chiral diamines, such as derivatives of 1,2-diaminocyclohexane, simplifies the analysis of the catalytic cycle and often leads to a reduction in the number of possible diastereomeric transition states, which is a key factor in achieving high enantiomeric excess. These scaffolds have been successfully employed in a multitude of asymmetric reactions, including hydrogenation, hydrosilylation, allylic alkylation, and Diels-Alder reactions.

Historical Development and Role of cis-Cyclohex-4-ene-1,2-diamine (B8100200) Dihydrochloride (B599025) in Chiral Ligand Design

The development of chiral diamine ligands has a rich history, with much of the foundational work focusing on readily accessible backbones. The most prominent among these is 1,2-diaminocyclohexane (DACH), which exists as three stereoisomers: the chiral (1R,2R)- and (1S,2S)-trans isomers and the achiral (meso) cis isomer. The trans-isomers, in particular, have been extensively explored and have proven to be highly effective in a vast number of asymmetric catalytic processes. In contrast, the synthetic potential of the cis-isomers has been comparatively underrepresented in the literature. researchgate.net

The synthesis of the unsaturated analogue, cis-Cyclohex-4-ene-1,2-diamine, and its dihydrochloride salt, begins with the well-established Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This cycloaddition reaction stereoselectively produces cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. This anhydride serves as a key intermediate which can then be converted to the corresponding dicarboxylic acid.

A crucial step in the development of chiral ligands from this scaffold is the resolution of the racemic mixture of the dicarboxylic acid to obtain enantiomerically pure starting materials. This has been achieved through the use of chiral resolving agents, such as (4S)-isopropyl-1,3-thiazolidine-2-thione, which allows for the separation of the enantiomers. researchgate.net Subsequent chemical transformations, such as a Curtius rearrangement or a Hofmann rearrangement, can then be employed to convert the carboxylic acid functionalities into amine groups, ultimately yielding the desired cis-Cyclohex-4-ene-1,2-diamine. The dihydrochloride salt is then readily prepared by treating the diamine with hydrochloric acid.

The presence of the double bond in the cyclohexene (B86901) ring introduces conformational constraints that are distinct from its saturated analogue, cis-1,2-diaminocyclohexane. This structural feature can influence the geometry of the resulting metal complexes and, consequently, the stereochemical outcome of the catalyzed reactions. The cis-disposition of the amino groups, in conjunction with the unsaturation, offers a unique stereoelectronic profile that can be exploited in the design of novel chiral ligands.

Current Research Landscape and Future Trajectories for the Chemical Compound

While the application of ligands derived from the trans-isomer of cyclohex-4-ene-1,2-diamine has been explored, particularly in the context of platinum-based anticancer agents, the cis-isomer remains a relatively untapped resource in the field of asymmetric catalysis. nih.gov The current research landscape is characterized by a growing interest in expanding the diversity of chiral ligand scaffolds to address challenging synthetic problems that are not adequately solved by existing catalysts.

Future research efforts are likely to focus on the synthesis of a variety of N-substituted derivatives of cis-Cyclohex-4-ene-1,2-diamine and the evaluation of their performance in a broad range of asymmetric transformations. The double bond in the backbone also presents an opportunity for further functionalization, allowing for the creation of more complex and rigid ligand architectures.

The exploration of the coordination chemistry of cis-Cyclohex-4-ene-1,2-diamine with various transition metals will be crucial in understanding the structural and electronic properties of the resulting complexes. This fundamental knowledge will guide the rational design of new catalysts with enhanced activity and selectivity. It is anticipated that ligands derived from this scaffold will find applications in areas such as asymmetric hydrogenation, carbon-carbon bond-forming reactions, and the synthesis of complex chiral molecules. The unique conformational properties imparted by the cis-stereochemistry and the endocyclic double bond may lead to catalysts with novel reactivity and selectivity profiles, further enriching the toolbox of the synthetic chemist.

Established Stereoselective Synthesis Pathways

Stereoselective synthesis aims to produce the desired stereoisomer of cis-Cyclohex-4-ene-1,2-diamine directly, thereby minimizing the need for subsequent resolution steps. These approaches can be broadly categorized into diastereoselective and enantioselective methods, chemoenzymatic strategies, and multi-step synthetic sequences from readily available precursors.

Diastereoselective and Enantioselective Approaches to cis-Cyclohex-4-ene-1,2-diamine

The primary route to the cis-isomer of cyclohex-4-ene-1,2-dicarboxylic anhydride, a key precursor to the target diamine, is the Diels-Alder reaction. This [4+2] cycloaddition between a conjugated diene, typically 1,3-butadiene, and a dienophile, maleic anhydride, is highly stereospecific, yielding the cis-adduct exclusively. rsc.org The 1,3-butadiene is often generated in situ from 3-sulfolene (butadiene sulfone) to circumvent handling a gaseous reagent. odinity.comalfredstate.edu The concerted nature of the Diels-Alder reaction ensures that the cis-stereochemistry of maleic anhydride is retained in the product, resulting in a racemic mixture of the cis-dicarboxylic anhydride. rsc.orgodinity.com

While the Diels-Alder reaction itself provides excellent diastereoselectivity for the cis-isomer, achieving enantioselectivity requires the use of chiral catalysts or auxiliaries. Enantioselective Diels-Alder reactions can provide access to enantioenriched cyclohexene derivatives, which can then be converted to the desired diamine.

Chemoenzymatic Synthetic Strategies for Enantiopure Forms

Chemoenzymatic methods combine chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For the synthesis of enantiopure cis-Cyclohex-4-ene-1,2-diamine, enzymatic kinetic resolution is a powerful strategy. Lipase B from Candida antarctica (CALB) has been shown to be an effective catalyst for the enantioselective acetylation of related cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. acs.orgnih.gov This enzymatic acylation selectively modifies one enantiomer of the racemic diamine, allowing for the separation of the acylated product from the unreacted enantiomer. Depending on the protecting group on the nitrogen atoms, this can proceed as a simple kinetic resolution or a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgnih.gov

Multi-step Synthetic Sequences from Cyclohexene and other Precursors

A common multi-step synthesis of cis-Cyclohex-4-ene-1,2-diamine dihydrochloride begins with the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. odinity.comyoutube.com This anhydride can then be hydrolyzed to the corresponding cis-dicarboxylic acid. alfredstate.edupku.edu.cn

The conversion of the dicarboxylic acid to the diamine can be achieved through a Curtius rearrangement. ethz.ch This involves the transformation of the carboxylic acid groups into acyl azides, which then rearrange upon heating to form isocyanates. Subsequent hydrolysis of the isocyanates yields the primary amines, with retention of stereochemistry. The resulting cis-diamine can then be treated with hydrochloric acid to afford the desired this compound.

Table 1: Multi-step Synthesis of cis-Cyclohex-4-ene-1,2-diamine Dihydrochloride

| Step | Reaction | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Diels-Alder Reaction | 1,3-Butadiene (from 3-sulfolene), Maleic Anhydride | Heat | cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride |

| 2 | Hydrolysis | cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | Water | cis-Cyclohex-4-ene-1,2-dicarboxylic acid |

| 3 | Curtius Rearrangement | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | Acyl azide formation, Heat | cis-Cyclohex-4-ene-1,2-diamine |

| 4 | Salt Formation | cis-Cyclohex-4-ene-1,2-diamine | Hydrochloric Acid | cis-Cyclohex-4-ene-1,2-diamine dihydrochloride |

Chiral Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting racemic mixture of cis-Cyclohex-4-ene-1,2-diamine must be separated into its constituent enantiomers through chiral resolution.

Chemical Resolution Methods Utilizing Chiral Auxiliaries and Resolving Agents

Chemical resolution involves the reaction of the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net L-(+)-Tartaric acid is a commonly used resolving agent for racemic 1,2-diaminocyclohexane. wisc.edu The addition of L-(+)-tartaric acid to a solution of the racemic diamine leads to the formation of diastereomeric tartrate salts. Due to differences in their crystal lattice energies, one diastereomer will preferentially crystallize, allowing for its isolation. The resolved diamine can then be recovered by treatment with a base. Xylaric acid has also been reported as an effective resolving agent for cyclohexane-1,2-diamines. researchgate.net

Table 2: Chiral Resolving Agents for 1,2-Diaminocyclohexanes

| Resolving Agent | Type of Salt Formed | Separation Method | Reference |

|---|---|---|---|

| L-(+)-Tartaric acid | Diastereomeric tartrate salts | Fractional Crystallization | wisc.edu |

| Xylaric acid | Diastereomeric xylarate salts | Fractional Crystallization | researchgate.net |

Kinetic Resolution Processes

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org As discussed in the chemoenzymatic synthesis section, enzymes are highly effective for the kinetic resolution of diamines. acs.org The enantioselective acylation catalyzed by lipases is a prime example. This method allows for the separation of the enantiomers based on their differential reactivity, providing access to optically pure cis-Cyclohex-4-ene-1,2-diamine and its derivatives.

An exploration into the synthetic methodologies for this compound and its derivatives reveals a focus on strategic functionalization and the application of sustainable chemical practices. These efforts are primarily aimed at modifying the ligand's properties for various applications, including the development of novel catalysts and coordination complexes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRRHSHMGMLJDM-RUTFAPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Metal Complexation Studies

Fundamental Principles of Chiral Diamine-Metal Coordination

Chiral diamines are a cornerstone in the field of coordination chemistry and asymmetric catalysis. Their ability to form stable chelate rings with transition metals makes them highly effective ligands. researchgate.net The coordination of a chiral diamine to a metal center creates an asymmetric environment, which is crucial for inducing stereoselectivity in chemical reactions. google.com The two nitrogen atoms of the diamine act as Lewis bases, donating their lone pairs of electrons to the metal center, which acts as a Lewis acid. This interaction typically results in the formation of a stable five-membered ring containing the metal atom and the two nitrogen atoms and two carbon atoms of the diamine backbone.

Structural Elucidation of Transition Metal Complexes Featuring cis-Cyclohex-4-ene-1,2-diamine (B8100200)

A thorough review of the scientific literature indicates a notable absence of detailed structural studies for transition metal complexes specifically featuring the cis-Cyclohex-4-ene-1,2-diamine ligand. While the synthesis of the optically active cis-diamine derivative has been reported, its subsequent use and characterization in coordination complexes are not well-documented in publicly available research. researchgate.netresearchgate.net The following sections describe the standard analytical methods that would be employed for such a structural elucidation.

Spectroscopic techniques are essential for characterizing coordination complexes in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the ligand structure and probe the symmetry of the complex. Changes in chemical shifts upon coordination provide insight into the electronic environment of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the diamine to the metal center by observing shifts in the N-H stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, particularly the d-d transitions of the metal center, which are sensitive to the coordination geometry and the ligand field strength. These transitions can provide information about the metal's oxidation state and coordination environment.

Despite the utility of these methods, specific spectroscopic data for transition metal complexes of cis-Cyclohex-4-ene-1,2-diamine are not available in the reviewed literature.

Conformational Analysis and Stereoelectronic Effects in Ligand-Metal Interactions

The conformation of the cis-Cyclohex-4-ene-1,2-diamine ligand upon coordination is expected to significantly influence the properties and reactivity of the resulting metal complex. The cyclohexene (B86901) ring is not planar and exists in various conformations, such as a half-chair. The chelate ring formed upon coordination would adopt a specific conformation (envelope or twist) to minimize steric strain.

The orientation of the substituents on the chiral carbons of the diamine ligand creates a specific steric environment around the metal center. These stereoelectronic effects are critical in asymmetric catalysis, as they control the trajectory of incoming substrates and thus determine the stereochemical outcome of the reaction. Computational studies, often combined with experimental data, are typically used to understand these interactions and predict which coordination geometry is most stable. google.com However, specific studies detailing the conformational analysis and stereoelectronic effects for coordinated cis-Cyclohex-4-ene-1,2-diamine are not present in the available literature.

Rational Ligand Design for Modulation of Catalytic Activity and Selectivity

While direct studies on the catalytic applications of cis-Cyclohex-4-ene-1,2-diamine complexes are scarce, its role as a valuable chiral building block in ligand design is evident. The synthesis of this diamine in its optically active form through chemoenzymatic methods is a key development, making it an accessible precursor for more complex chiral ligands. researchgate.netuniovi.es Chiral 1,2-diamines are recognized as versatile building blocks for creating ligands used in asymmetric synthesis. researchgate.net

The utility of cis-Cyclohex-4-ene-1,2-diamine is demonstrated in its incorporation into larger, more complex molecular structures. For instance, it has been used as a diamine component in the synthesis of heteroaryl compounds designed as potential therapeutic agents. google.comgoogle.com In these applications, the diamine serves as a chiral scaffold, imparting a specific three-dimensional structure to the final molecule. This strategy highlights its importance in rational molecular design, where pre-defined, stereochemically pure fragments are used to construct molecules with specific shapes and functionalities. The development of synthetic routes to such chiral precursors is therefore crucial for advancing their application in both catalysis and medicinal chemistry. acs.org

Applications of cis-Cyclohex-4-ene-1,2-diamine Dihydrochloride (B599025) in Advanced Asymmetric Catalysis

The chiral scaffold of cis-Cyclohex-4-ene-1,2-diamine and its derivatives has proven to be a cornerstone in the development of highly effective catalysts for asymmetric synthesis. This diamine's unique conformational properties, stemming from the cyclohexene ring, allow for the creation of well-defined chiral environments around a metal center. These characteristics are instrumental in achieving high levels of stereocontrol in a variety of important chemical transformations, particularly in hydrogenation and oxidation reactions.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cis-Cyclohex-4-ene-1,2-diamine (B8100200) dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms, the chemical environment of nuclei, and the stereochemical relationships between different parts of the molecule.

For cis-Cyclohex-4-ene-1,2-diamine dihydrochloride, the cyclohexene (B86901) ring adopts a half-chair conformation. Due to the cis-relationship of the two ammonium (B1175870) groups, the molecule possesses a Cₛ plane of symmetry. This symmetry element dictates the number of unique signals observed in the NMR spectra. The protonated amine groups (-NH₃⁺) significantly influence the chemical shifts of adjacent protons and carbons due to their electron-withdrawing inductive effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H1, H2 (CH-NH₃⁺) | ~3.5 - 3.8 | Multiplet | |

| H3, H6 (Allylic CH₂) | ~2.5 - 2.8 | Multiplet | |

| H4, H5 (Olefinic CH) | ~5.8 - 6.0 | Multiplet |

Note: Predicted values are based on spectral data of analogous cyclohexene derivatives and diamines. The -NH₃⁺ signal is exchangeable with D₂O and may not be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C2 (CH-NH₃⁺) | ~50 - 55 |

| C3, C6 (Allylic CH₂) | ~28 - 33 |

Note: Predicted values based on known substituent effects on cyclohexene chemical shifts. docbrown.infooregonstate.edu

Advanced NMR Techniques for Diastereotopic Ligand Probing

When the chiral, racemic this compound is used to form a complex with a chiral metal center or an ancillary chiral ligand, the Cₛ symmetry of the free ligand is broken. In this new chiral environment, the once equivalent methylene (B1212753) protons at the C3 and C6 positions become chemically non-equivalent. Protons that are non-equivalent due to their relationship as diastereomers are termed diastereotopic. nih.govrsc.org

This diastereotopicity is readily observed in the ¹H NMR spectrum. The signals for the C3 and C6 methylene protons, which would appear as a single multiplet in the free ligand, split into two distinct multiplets. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these diastereotopic proton signals and their corresponding carbon resonances. The magnitude of the chemical shift difference between diastereotopic protons can sometimes provide information about the rigidity and conformation of the ligand when bound to the metal center.

Investigation of Solution-State Dynamics and Interactions

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating dynamic processes such as conformational changes (e.g., ring flipping) and intermolecular interactions in solution. For cis-Cyclohex-4-ene-1,2-diamine and its complexes, the cyclohexene ring can undergo a conformational inversion between its two half-chair forms.

While the energy barrier for this process in the dihydrochloride salt is expected to be relatively low, coordination to a metal center can significantly alter these dynamics. Variable-temperature (VT) NMR studies can be employed to study these phenomena. By monitoring the changes in the NMR line shapes as a function of temperature, it is possible to determine the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the dynamic processes occurring. oregonstate.edu This information provides valuable insight into the stability of the ligand's conformation and the strength of its interaction with other species in solution.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules like the resolved enantiomers of cis-Cyclohex-4-ene-1,2-diamine. These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Once the racemic mixture of the diamine is resolved into its individual (1R,2R) and (1S,2S) enantiomers, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample and to assign the absolute configuration. The CD spectrum of one enantiomer will be a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to specific electronic transitions, are characteristic of the molecule's absolute configuration.

When the diamine ligand coordinates to a metal center, new electronic transitions (d-d transitions and ligand-to-metal or metal-to-ligand charge transfer bands) can appear in the visible region of the spectrum. These new chromophores often exhibit strong CD signals, which can be used to probe the stereochemistry of the resulting metal complex. pku.edu.cn

Mass Spectrometry for Elucidation of Reaction Pathways and Complex Formation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study the formation of its metal complexes. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for analyzing these types of compounds as they can transfer intact ionic species from solution to the gas phase.

In a typical ESI-MS experiment, a solution of the diamine dihydrochloride would be expected to show a prominent ion corresponding to the protonated free diamine [L+H]⁺ or the dication [L+2H]²⁺. The high-resolution mass measurement of this ion allows for the confirmation of the elemental composition.

When studying the formation of a metal complex, ESI-MS can directly observe the charged complex ions in solution, for example, [M(L)Cl]⁺ or [M(L)₂]²⁺. By monitoring the appearance of these species under different reaction conditions (e.g., varying ligand-to-metal ratios or reaction times), researchers can gain insights into the stoichiometry and stability of the complexes formed. Tandem mass spectrometry (MS/MS) experiments, which involve isolating a specific complex ion and fragmenting it, can provide further structural information by revealing the connectivity between the metal and the ligand. chemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for characterizing the coordination of cis-Cyclohex-4-ene-1,2-diamine to a metal center.

The IR spectrum of the free diamine dihydrochloride would be characterized by strong absorptions corresponding to the N-H stretching and bending vibrations of the ammonium groups (-NH₃⁺), typically in the regions of 3200-2800 cm⁻¹ and 1600-1500 cm⁻¹, respectively. C-H stretching and C=C stretching vibrations would also be present.

Table 3: Typical Infrared and Raman Frequencies for Ligand and Metal-Ligand Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (in -NH₂ complex) | 3400 - 3250 | IR, Raman |

| C=C Stretch | 1680 - 1640 | IR, Raman |

| N-H Bend (in -NH₂ complex) | 1650 - 1580 | IR |

X-ray Diffraction for Solid-State Structure of Ligands and Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate information on bond lengths, bond angles, and the absolute configuration of both the cis-Cyclohex-4-ene-1,2-diamine ligand and its metal complexes.

An X-ray crystal structure of this compound would confirm the cis relative stereochemistry of the two ammonium groups and reveal the preferred half-chair conformation of the cyclohexene ring in the solid state. It would also detail the hydrogen bonding interactions between the ammonium groups and the chloride counter-ions, which dictate the crystal packing.

For a metal complex, X-ray diffraction provides a complete picture of the coordination sphere around the metal ion. It can unequivocally establish the coordination number, the geometry (e.g., octahedral, square planar), and the precise bond distances and angles of the M-N bonds. If a chiral enantiomer of the ligand is used, the analysis can also determine the absolute configuration of the resulting chiral complex. This detailed structural information is crucial for understanding the mechanisms of stereoselective reactions catalyzed by such complexes.

Computational and Theoretical Studies of Ligand Properties and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energy of molecules. For a ligand like cis-cyclohex-4-ene-1,2-diamine (B8100200), DFT calculations would typically be employed to:

Determine the most stable conformation of the cyclohexene (B86901) ring and the relative orientations of the two amine groups.

Generate an electrostatic potential map to visualize electron-rich and electron-deficient regions, predicting sites of interaction.

Despite the utility of this method, specific studies detailing the DFT-calculated electronic properties and conformational analysis of cis-cyclohex-4-ene-1,2-diamine are not available in the reviewed literature.

Molecular Mechanics and Dynamics Simulations of Ligand-Metal Interactions and Catalyst Systems

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to model the behavior of molecules and their interactions over time. These methods are invaluable for studying larger systems, such as a ligand coordinated to a metal center within a solvent environment. For catalyst systems involving cis-cyclohex-4-ene-1,2-diamine, these simulations could:

Model the coordination process of the diamine ligand to various metal ions, providing insight into the stability and geometry of the resulting complex.

Simulate the dynamic behavior of the catalyst system in solution, revealing how the ligand's flexibility influences the catalytic pocket.

Assess the interaction of substrates with the metal complex, which is a critical step in understanding catalytic cycles.

However, published research featuring MM or MD simulations specifically for cis-cyclohex-4-ene-1,2-diamine-metal complexes could not be identified.

Computational Modeling of Catalytic Transition States and Reaction Mechanisms

Understanding the mechanism of a catalyzed reaction requires identifying the transition states (TS) involved, as the energy of the highest-energy TS often determines the reaction rate and selectivity. Computational modeling, frequently using DFT, is a key tool for this purpose. In the context of catalysis with cis-cyclohex-4-ene-1,2-diamine, these studies would aim to:

Locate the geometric structures of transition states for key steps in a proposed catalytic cycle.

Calculate the activation energy barriers for different reaction pathways. rsc.org

Validate or propose reaction mechanisms by comparing computed energy profiles with experimental kinetic data.

No specific computational models detailing catalytic transition states or reaction mechanisms involving the cis-cyclohex-4-ene-1,2-diamine ligand were found in the scientific literature.

Prediction of Stereoselectivity and Rationalization of Experimental Outcomes

Chiral diamine ligands are frequently used in asymmetric catalysis to control the stereochemical outcome of a reaction. Computational chemistry offers powerful tools to predict and explain this stereoselectivity. rsc.org Such studies typically involve:

Calculating the energies of the transition states leading to different stereoisomeric products. The predicted major product corresponds to the pathway with the lowest energy transition state. nih.gov

Using models, such as quadrant diagrams, to rationalize how the steric and electronic properties of the ligand-metal complex direct an incoming substrate to a specific orientation. rsc.org

Correlating the calculated energy differences between competing transition states (ΔΔG‡) with experimentally observed enantiomeric excess (ee) or diastereomeric ratio (dr). rsc.org

While these are established methods for rationalizing stereoselectivity, there are no available studies that apply them to reactions catalyzed by complexes of cis-cyclohex-4-ene-1,2-diamine.

In Silico Ligand Design and Optimization for Enhanced Performance

In silico (computer-based) methods allow chemists to design and evaluate new ligands with potentially improved properties before undertaking their synthesis. This rational design process can significantly accelerate the discovery of more efficient and selective catalysts. For cis-cyclohex-4-ene-1,2-diamine, this could involve:

Systematically modifying the ligand scaffold (e.g., adding substituent groups) and computationally screening the new derivatives for improved catalytic activity or selectivity.

Using quantitative structure-activity relationship (QSAR) models to correlate structural features of the ligand with its performance.

Developing custom force fields for molecular mechanics simulations to more accurately predict the behavior of new ligand designs. nih.gov

The design and optimization of derivatives of cis-cyclohex-4-ene-1,2-diamine through in silico methods have not been a subject of published research.

Applications in Supramolecular Chemistry and Advanced Materials Research

Chiral Recognition and Sensing Architectures Based on cis-Cyclohex-4-ene-1,2-diamine (B8100200) Derivatives

The inherent chirality of resolved cis-cyclohex-4-ene-1,2-diamine enantiomers makes their derivatives excellent candidates for applications in chiral recognition and sensing. By incorporating this diamine scaffold into larger molecular systems, researchers can create host architectures capable of selectively binding enantiomeric guest molecules.

One prominent strategy involves integrating the diamine into macrocyclic structures. For instance, bisbinaphthyl macrocycles based on the cyclohexane-1,2-diamine framework have been synthesized and studied for their interactions with various chiral acids. nih.gov These sensor molecules have demonstrated highly enantioselective fluorescent responses, showing significant sensitivity towards α-hydroxycarboxylic acids and N-protected amino acids. nih.gov The principle behind this recognition is the formation of a diastereomeric host-guest complex, where the specific spatial arrangement of the host macrocycle, dictated by the cis-diamine unit, preferentially interacts with one enantiomer of the chiral guest. This selective interaction often results in a measurable change in the fluorescence spectrum, allowing for the determination of the enantiomeric composition of the analyte. nih.gov

The effectiveness of these sensing architectures is attributed to the rigidified structure of the host-guest complex, which can suppress photoinduced electron transfer (PET) quenching of fluorescence. nih.gov For example, a sensor molecule (S)-5, incorporating the cyclohexane-1,2-diamine moiety, exhibited a more than 80-fold fluorescence enhancement when interacting with (S)-hexahydromandelic acid, showcasing its potential for highly sensitive and selective chiral sensing. nih.gov

Table 1: Enantioselective Fluorescent Recognition by a Cyclohexane-1,2-diamine-based Sensor

| Sensor Molecule | Chiral Analyte | Fluorescence Response | Reference |

|---|---|---|---|

| (S)-5 (bisbinaphthyl macrocycle) | (S)-Mandelic Acid | >20-fold enhancement | nih.gov |

| (S)-5 (bisbinaphthyl macrocycle) | (S)-Hexahydromandelic Acid | >80-fold enhancement | nih.gov |

Self-Assembly Processes and Formation of Chiral Supramolecular Structures

Self-assembly is a powerful bottom-up approach to constructing complex and functional supramolecular architectures. The defined stereochemistry of cis-cyclohex-4-ene-1,2-diamine derivatives allows them to act as chiral tectons, guiding the formation of ordered assemblies with specific helicity. The formation of these structures is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination.

Derivatives of cyclohexane (B81311) diamines possessing urea (B33335) moieties have been shown to form organogels through intermolecular hydrogen-bonding interactions. mdpi.com The chirality of the diamine backbone can be transferred to the supramolecular level, resulting in the formation of helical fibers with a preferred right- or left-handedness. mdpi.com This process, known as chiral amplification, is a key feature in the development of chiral materials. acs.org The resulting gel structures can exhibit interesting properties, such as thermal reversibility and thixotropy (shear-thinning). mdpi.com

Molecular dynamics simulations have provided insights into the free self-assembly of chiral supramolecular structures, where disc-shaped molecules can form multi-thread, chiral fibers. shu.ac.uk The principles observed in these simulations, where particle shape and interaction strength dictate the formation of straight or spontaneously chiral fibers, can be applied to the design of systems based on cis-cyclohex-4-ene-1,2-diamine derivatives. By modifying the substituents on the diamine, it is possible to tune the intermolecular interactions and thus control the morphology and properties of the resulting self-assembled structures.

Integration into Chiral Polymeric Systems and Organic Frameworks

The bifunctionality of cis-cyclohex-4-ene-1,2-diamine makes it a valuable monomer or building block for the synthesis of chiral polymers and porous organic frameworks. These materials have potential applications in areas such as enantioselective separations, catalysis, and gas storage.

In the realm of chiral polymers, diamines are key components in the synthesis of polyamides and polyimides. While direct examples using cis-cyclohex-4-ene-1,2-diamine are not extensively documented, the principles of incorporating chiral diamines into polymer backbones are well-established. For instance, optically active polymers derived from other chiral monomers, such as those based on norbornene, are of great interest for applications like enantioselective membranes and chiral stationary phases for chromatography. nih.gov The incorporation of the rigid and chiral cis-cyclohex-4-ene-1,2-diamine unit into a polymer chain would be expected to impart significant chiral recognition capabilities to the material.

More recently, there has been a surge of interest in the incorporation of diamine functionalities into metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of MOFs with diamines can enhance their properties, particularly for applications like carbon dioxide capture. By using a chiral diamine like cis-cyclohex-4-ene-1,2-diamine as a linker or by post-synthetically modifying a MOF with it, it is possible to create chiral porous materials.

For example, diamine-functionalized Mg₂(dobpdc) has been investigated for its CO₂ adsorption and desorption properties. researchgate.net While this study did not use the specific cis-diamine of interest, it demonstrates the principle of how diamines can be integrated into MOF structures to tune their functionality. A MOF built with or functionalized by cis-cyclohex-4-ene-1,2-diamine would possess a chiral internal pore surface, which could be exploited for enantioselective adsorption and separation of chiral molecules. Such materials could also serve as heterogeneous catalysts for asymmetric reactions. researchgate.net

Table 2: Potential Applications of cis-Cyclohex-4-ene-1,2-diamine in Advanced Materials

| Material Type | Method of Integration | Potential Application | Governing Principle |

|---|---|---|---|

| Chiral Polymers | As a monomer in polymerization (e.g., polyamides) | Enantioselective membranes, Chiral chromatography | Chirality of the diamine in the polymer backbone creates selective binding sites. |

| Metal-Organic Frameworks (MOFs) | As a chiral linker or post-synthetic modification | Enantioselective separations, Asymmetric catalysis | The chiral diamine creates a chiral environment within the pores of the MOF. |

Future Research Directions and Emerging Opportunities

Development of Novel Chiral Ligand Frameworks Based on the cis-Cyclohex-4-ene-1,2-diamine (B8100200) Core

The primary opportunity lies in utilizing the cis-Cyclohex-4-ene-1,2-diamine backbone to construct new classes of chiral ligands. The C₂-symmetric nature of related diamines is a cornerstone of their success in asymmetric catalysis, and this principle can be extended to the cis-alkene scaffold. nih.gov Research efforts are anticipated to branch into several promising ligand architectures.

Key areas for ligand development include:

Diphosphine Ligands: Analogous to the well-established Trost ligands derived from trans-DACH, new diphosphine ligands can be synthesized from the cis-cyclohex-4-ene core. The altered geometry imposed by the cis-diamine and the rigidity of the cyclohexene (B86901) ring could lead to unique bite angles and chiral pockets, potentially offering different or improved selectivity in reactions like the palladium-catalyzed asymmetric allylic alkylation (AAA). wikipedia.orgnih.gov

N-Heterocyclic Carbene (NHC) Ligands: Chiral bis(NHC) ligands have emerged as powerful tools in catalysis. mdpi.com Synthesizing bis(NHC) precursors from cis-cyclohex-4-ene-1,2-diamine could yield robust ligands for copper- or palladium-catalyzed conjugate additions and cross-coupling reactions.

Salen-type and Tetradentate Ligands: The diamine unit is a classic precursor for Schiff base condensation to form salen and other tetradentate ligands. nih.gov These are particularly valuable for coordinating with first-row transition metals like manganese, iron, and cobalt, opening avenues in oxidation and reduction catalysis.

Bifunctional Organocatalysts: The diamine scaffold is ideal for creating bifunctional catalysts that feature both a basic amine site and a hydrogen-bond donor (like a thiourea (B124793) or squaramide group). mdpi.com Such organocatalysts derived from the cis-cyclohex-4-ene core could offer novel reactivity in Michael additions and Mannich reactions.

The internal double bond of the cyclohexene ring is a unique feature that distinguishes this scaffold from the widely used saturated DACH. This olefin can be used as a handle for further functionalization to fine-tune the ligand's steric and electronic properties or to anchor the catalyst to a solid support.

| Ligand Type | Key Structural Feature | Potential Metal Partners | Target Application Areas |

|---|---|---|---|

| Diphosphine (Trost-type Analogue) | P-N amide bond formation | Pd, Rh, Ir, Ru | Asymmetric Allylic Alkylation, Hydrogenation |

| Bis(N-Heterocyclic Carbene) | Imidazolium salt formation and deprotonation | Cu, Pd, Au, Rh | Conjugate Addition, Cross-Coupling |

| Salen-type (Tetradentate) | Schiff base condensation with salicylaldehydes | Mn, Cr, Co, Al | Epoxidation, Kinetic Resolution |

| Bifunctional Organocatalyst | Derivatization with thiourea or squaramide moieties | N/A (Metal-free) | Michael Addition, Mannich Reaction |

Expansion of Catalytic Scope to Challenging Chemical Transformations

With novel ligands in hand, a significant opportunity arises to apply them to a wide range of challenging chemical transformations where selectivity and efficiency are paramount. While initial studies would likely benchmark performance in well-understood reactions like asymmetric hydrogenation and allylic alkylation, the true potential lies in tackling more complex synthetic problems. nih.govnih.govresearchgate.net

Future catalytic applications could include:

Diastereodivergent Synthesis: The development of catalyst systems that can selectively produce any given diastereomer of a product from the same starting materials is a major goal in modern synthesis. nih.gov By subtly modifying ligands based on the cis-cyclohex-4-ene-1,2-diamine core or by changing the metal center, it may be possible to control the reaction pathway to favor different diastereomeric outcomes.

C–H Functionalization/Amination: Directing C–H functionalization is a highly atom-economical strategy for building molecular complexity. Rhodium and iridium catalysts are known to perform intramolecular C–H amination. nih.gov New chiral ligands could provide the necessary steric and electronic influence to achieve high enantioselectivity in these transformations.

Photoredox Catalysis: Merging transition metal catalysis with photoredox catalysis has opened new reaction pathways. Chiral ligands that can operate effectively in such dual catalytic systems are in high demand. Exploring the use of cis-cyclohex-4-ene-1,2-diamine-based complexes in light-driven asymmetric transformations is a promising frontier.

Integration with Flow Chemistry and High-Throughput Screening Methodologies for Catalyst Discovery

The discovery and optimization of new catalysts can be significantly accelerated by modern automation techniques. Given that the catalytic potential of cis-cyclohex-4-ene-1,2-diamine is largely unexplored, high-throughput screening (HTS) offers a powerful method to rapidly evaluate its performance. benthamscience.com

Libraries of ligands derived from the core diamine could be synthesized and screened in parallel against a variety of metals, substrates, and reaction conditions. This combinatorial approach can quickly identify promising lead catalysts for further, more detailed investigation. mdpi.com

Furthermore, flow chemistry presents an opportunity for rapid reaction optimization and safer handling of reactive intermediates. Once a lead catalyst is identified, microfluidic flow reactors can be used to systematically vary parameters such as temperature, pressure, concentration, and residence time, allowing for the rapid determination of optimal conditions. This is particularly advantageous for scaling up catalytic processes that may be difficult to control in traditional batch reactors.

Exploration of New Metal Centers and Synergistic Catalytic Systems

While palladium has been the dominant metal for catalysis with DACH-derived ligands, significant opportunities exist in exploring a broader range of the periodic table. wikipedia.orgscispace.com The unique coordination geometry of ligands from the cis-cyclohex-4-ene scaffold may show unexpected reactivity and selectivity with other metals. For instance, earth-abundant, first-row transition metals like manganese, iron, and copper are highly attractive for developing more sustainable catalytic processes. mdpi.comnih.gov Additionally, platinum complexes of the isomeric trans-1,2-diamino-4-cyclohexene have shown promise as anticancer agents, suggesting that the cis-diamine could also serve as a ligand in medicinal inorganic chemistry. nih.govuniba.itresearchgate.net

A particularly exciting avenue is the design of ligands for synergistic catalysis. princeton.edu This approach involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalytic species. Ligands based on the cis-cyclohex-4-ene-1,2-diamine core could be designed to incorporate a second binding site, allowing for the creation of heterobimetallic complexes. In such a system, the primary transition metal could activate one substrate while a coordinated Lewis acidic metal activates the other, leading to enhanced reactivity and novel reaction pathways. nih.gov

| Metal Center / System | Rationale | Potential Transformations |

|---|---|---|

| Palladium (Pd) | Benchmark against known DACH-ligand systems | Asymmetric Allylic Alkylation (AAA), Cross-Coupling |

| Rhodium (Rh) / Iridium (Ir) | Proven efficacy in hydrogenation and C-H activation | Asymmetric Hydrogenation, C-H Amination |

| Manganese (Mn) / Iron (Fe) | Earth-abundant, sustainable metals | Asymmetric Epoxidation, Reduction of Ketones |

| Copper (Cu) | Effective in conjugate addition and azide-alkyne cycloadditions | 1,4-Conjugate Addition, Asymmetric Henry Reaction |

| Platinum (Pt) | Potential for medicinal applications | Development of Anticancer Prodrugs |

| Synergistic/Bimetallic | Dual activation of substrates for enhanced reactivity | Cooperative Carbonyl Additions, Ring Openings |

Advanced Characterization Techniques for In Situ Mechanistic Elucidation

A deep understanding of the reaction mechanism is critical for the rational design of improved catalysts. Future research must integrate advanced characterization techniques to elucidate the catalytic cycles of new systems derived from cis-cyclohex-4-ene-1,2-diamine.

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool. pitt.edu DFT calculations can be used to model catalyst structures, map out reaction energy profiles, and rationalize the origins of enantioselectivity by comparing the transition state energies leading to different stereoisomers. nih.govrsc.org This predictive power can guide experimental efforts and reduce the trial-and-error involved in catalyst development.

In parallel, in situ spectroscopic techniques will be crucial for experimental validation of proposed mechanisms. Methods such as high-pressure NMR and IR spectroscopy can monitor the reaction in real-time, allowing for the identification of catalyst resting states and key intermediates. By combining computational modeling with direct experimental observation, a comprehensive picture of how these novel catalysts operate can be constructed, paving the way for the next generation of highly efficient and selective catalytic systems.

Q & A

Basic Research Questions

Q. How can cis-cyclohex-4-ene-1,2-diamine dihydrochloride be synthesized and characterized for purity in academic settings?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of the corresponding cyclohexene derivative followed by dihydrochloride salt formation. Characterization requires HPLC (for enantiomeric purity) and ¹H/¹³C NMR (to confirm stereochemistry and structural integrity). For purity assessment, ion chromatography or titration is recommended to quantify chloride content, as impurities in dihydrochloride salts often arise from incomplete neutralization .

| Key Properties | Values |

|---|---|

| CAS Number | 63466-89-7 (cis isomer) |

| Molecular Formula | C₆H₁₀N₂·2HCl |

| Synonyms | cis-4-Cyclohexene-1,2-diamine dihydrochloride |

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the cyclohexene ring. Stability studies indicate degradation >5% occurs after 6 months at room temperature due to hygroscopicity and amine oxidation. Regular Karl Fischer titration should monitor water content, as moisture accelerates decomposition .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : Use X-ray crystallography for definitive confirmation of the cis configuration. Alternatively, NOESY NMR can detect spatial proximity of the 1,2-diamine protons, while polarimetry or chiral HPLC (e.g., using a Chiralpak® column) distinguishes enantiomers. Cross-validate with synthetic intermediates to rule out epimerization .

Advanced Research Questions

Q. How does the cis-configuration influence its role as a ligand in asymmetric catalysis?

- Methodological Answer : The rigid cyclohexene backbone and cis-diamine arrangement create a chiral environment for metal coordination (e.g., Rh or Ru), enhancing enantioselectivity in hydrogenation reactions. To optimize catalytic efficiency, conduct density functional theory (DFT) simulations to model metal-ligand interactions and compare with experimental outcomes (e.g., enantiomeric excess via GC-MS). Contradictions in activity between studies may arise from trace metal impurities; use ICP-MS to verify catalyst purity .

Q. What strategies resolve contradictions in reported pharmacological activity of dihydrochloride salts vs. free bases?

- Methodological Answer : Discrepancies often stem from differences in solubility and bioavailability. Perform parallel assays (e.g., forced swim test for antidepressant activity) using both forms under identical conditions. Adjust pH to mimic physiological environments, and use HPLC-MS to quantify in vivo concentrations. For example, dihydrochloride salts may exhibit faster dissolution but lower membrane permeability than free bases .

Q. How can enantiomeric resolution be achieved for this compound?

- Methodological Answer : Employ dynamic kinetic resolution using enantioselective enzymes (e.g., lipases) or chiral counterions (e.g., L-tartrate). Advanced techniques like supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation. Validate resolution efficiency via circular dichroism (CD) spectroscopy .

Q. What safety protocols are critical for handling this compound in transport and lab settings?

- Methodological Answer : Classified under UN 3259 (corrosive solids), it requires airtight containers labeled with GHS hazard codes (e.g., H314 for skin corrosion). In labs, use fume hoods and PPE (nitrile gloves, face shields). Neutralize spills with dilute acetic acid, followed by activated carbon adsorption. Note that conflicting safety data may exist between suppliers; prioritize EPA DSSTox or LGC Limited guidelines for regulatory compliance .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.